molecular formula C17H14Cl2N2O4S B2354046 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1008024-83-6

2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B2354046
CAS No.: 1008024-83-6
M. Wt: 413.27
InChI Key: FVBHPTWWMGHESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic molecule of interest for its unique structural properties and potential applications in various scientific fields. This compound features an indole group, a dichlorobenzenesulfonamide moiety, and a propanoic acid chain, each contributing to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically begins with the formation of the dichlorobenzenesulfonamide intermediate. This intermediate is then coupled with 1H-indole-3-propanoic acid using common organic synthesis techniques such as amidation or esterification. These reactions are generally conducted under acidic or basic conditions, depending on the functional groups involved and the desired yield.

Industrial Production Methods

Industrial production of this compound might utilize flow chemistry techniques to optimize the synthesis process. This involves continuous flow reactors that can precisely control reaction conditions such as temperature, pressure, and reagent concentration to achieve high yields and purity. Additionally, catalytic systems may be employed to accelerate the reaction rates and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo a variety of chemical reactions, including:

  • Oxidation: : The indole moiety may be oxidized under certain conditions to form oxindole derivatives.

  • Reduction: : The nitro groups present in the structure can be reduced to amine functionalities.

  • Substitution: : Halogen atoms in the dichlorobenzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary but often involve refluxing the mixture in appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific pathways. Oxidation can yield oxindole compounds, reduction often results in amine derivatives, and substitution reactions produce a variety of substituted benzenesulfonamide products.

Scientific Research Applications

2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid finds use in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Potential therapeutic applications are explored, particularly for anti-inflammatory and anticancer properties.

  • Industry: : Used in the development of advanced materials and chemical sensors due to its structural properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

  • Pathways Involved: : Depending on the target, the compound can modulate signaling pathways, influence gene expression, or disrupt metabolic processes.

Comparison with Similar Compounds

2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can be compared with:

  • 2-(2,3-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid: : While structurally similar, the absence of the indole group in the latter results in different biological activities.

  • 3-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid: : Another similar compound, but with slight structural differences that affect its reactivity and interaction with biological targets.

These comparisons highlight the uniqueness of the indole group's presence in this compound, contributing to its specific properties and applications.

Did this hit the mark for you, or is there any area you would like me to dive deeper into?

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBHPTWWMGHESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.